molecular formula C24H25NO6 B11021521 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B11021521
M. Wt: 423.5 g/mol
InChI Key: ONRWAYACPVDGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and benzodioxepin derivatives, such as:

Uniqueness

What sets 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-butyl-2-oxochromen-7-yl)oxy-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C24H25NO6/c1-2-3-5-16-12-24(27)31-21-14-18(7-8-19(16)21)30-15-23(26)25-17-6-9-20-22(13-17)29-11-4-10-28-20/h6-9,12-14H,2-5,10-11,15H2,1H3,(H,25,26)

InChI Key

ONRWAYACPVDGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.